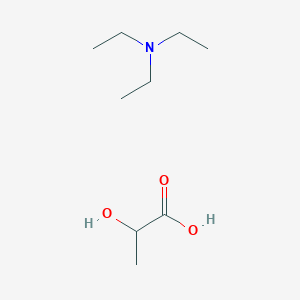
N,N-diethylethanamine;2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;2-hydroxypropanoic acid can be achieved through a series of chemical reactions. One common method involves the reaction of diethylamine with ethyl chloroacetate to form N,N-diethylethanamine. This intermediate is then reacted with lactic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to facilitate the reactions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethylethanamine;2-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo esterification and amidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxides and ketones.
Reduction: Amines and alcohols.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
N,N-diethylethanamine;2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other chemical products.
Mecanismo De Acción
The mechanism of action of N,N-diethylethanamine;2-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The amine group can act as a nucleophile, participating in reactions with electrophiles. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions. These interactions can influence biological processes and chemical reactions, making the compound valuable in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar chemical properties but different reactivity.
2-hydroxybutanoic acid: A carboxylic acid with a similar structure but different functional groups.
Uniqueness
N,N-diethylethanamine;2-hydroxypropanoic acid is unique due to its combination of amine and carboxylic acid functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Propiedades
Número CAS |
56669-88-6 |
|---|---|
Fórmula molecular |
C9H21NO3 |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C6H15N.C3H6O3/c1-4-7(5-2)6-3;1-2(4)3(5)6/h4-6H2,1-3H3;2,4H,1H3,(H,5,6) |
Clave InChI |
VOUQMQSMMFZEJE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



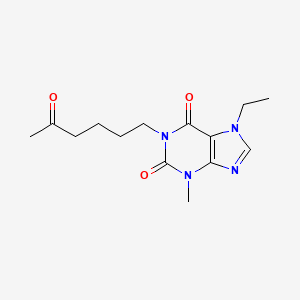
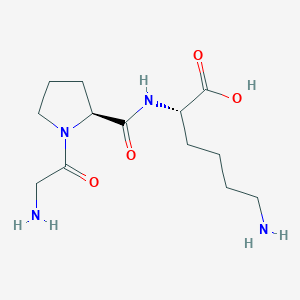
![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)
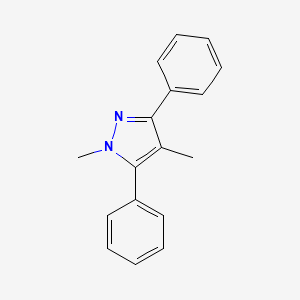
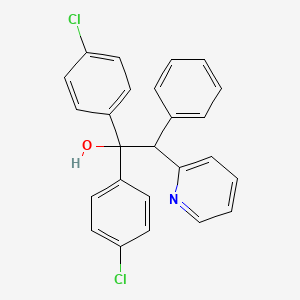
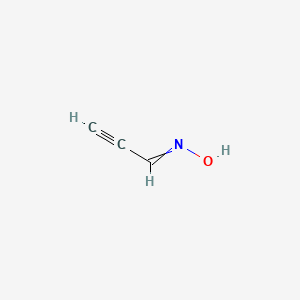
![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)

![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
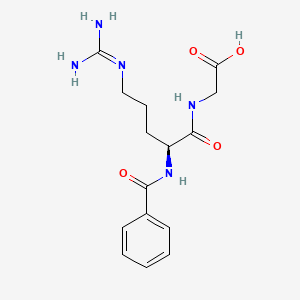

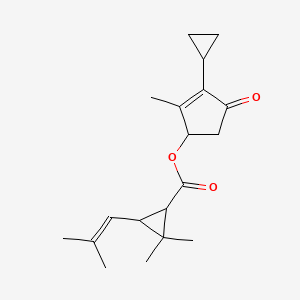
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
